Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate
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Overview
Description
Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate is a chemical compound with a unique structure that includes a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate typically involves the reaction of dimethyl 3,3’-thiobispropanoate with sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution. This is followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid (H2SO4) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce tetrahydrothiopyran derivatives.
Scientific Research Applications
Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiopyran ring can interact with sulfur-containing active sites, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar thiopyran ring structure.
Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate: Another compound with a thiopyran ring, used as an intermediate in the synthesis of Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate.
Uniqueness
Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO3S |
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Molecular Weight |
219.30 g/mol |
IUPAC Name |
methyl 3-[(1-oxothian-4-yl)amino]propanoate |
InChI |
InChI=1S/C9H17NO3S/c1-13-9(11)2-5-10-8-3-6-14(12)7-4-8/h8,10H,2-7H2,1H3 |
InChI Key |
SUIRKDWVGFMXKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1CCS(=O)CC1 |
Origin of Product |
United States |
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